N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

physicochemical properties drug-likeness procurement specification

CAS 2548991-48-4 is an unannotated pyrimidine-piperazine chemotype with a 3-methylpyrazine N,N-dimethyl substitution, distinct from known 5-HT and CCR4 series. Its absent bioactivity data make it a true diversity screen asset, enabling novel SAR series. Computed drug-likeness (MW 299, zero HBD, favorable logP) supports immediate screening. Ideal for kinase, GPCR and CNS programs seeking orthogonal scaffolds to patented inhibitor families. Available in research quantities with >90% purity.

Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
CAS No. 2548991-48-4
Cat. No. B6448209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2548991-48-4
Molecular FormulaC15H21N7
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)N(C)C
InChIInChI=1S/C15H21N7/c1-12-15(17-5-4-16-12)22-8-6-21(7-9-22)14-10-13(20(2)3)18-11-19-14/h4-5,10-11H,6-9H2,1-3H3
InChIKeySCAORJMBXSIWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548991-48-4): Procurement-Ready Profile and Structural Class Context


N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548991-48-4) is a synthetic heterocyclic small molecule with a molecular formula of C15H21N7 and a molecular weight of 299.37 g/mol [1]. It belongs to the class of pyrimidine-piperazine derivatives, which are frequently investigated as kinase inhibitors, GPCR modulators, and CNS-targeting agents. Its structure incorporates a pyrimidine core linked via a piperazine spacer to a 3-methylpyrazine moiety, with a dimethylamino group at the pyrimidine 4-position [2]. While structurally related piperazinyl pyrimidines are claimed in patent literature as CCR4 antagonists and 5-HT receptor modulators [2], no primary research article or authoritative database was identified that reports quantitative biological activity data for this specific compound as of the search date.

Procurement Risk: Why In-Class Pyrimidine-Piperazine Analogs Cannot Be Assumed Interchangeable with CAS 2548991-48-4


Within the pyrimidine-piperazine chemotype, minor structural variations at the pyrazine substitution position (e.g., 2-methyl vs. 3-methyl, or pyrazine vs. pyridine) and the amino substituent on the pyrimidine core (N,N-dimethyl vs. morpholine vs. N-ethyl) are known to produce divergent target selectivity and potency profiles [1]. For instance, structurally related compounds within the WO2019062662A1 patent family are claimed to possess 5-HT reuptake inhibition and 5-HT1A receptor agonism, while others in the US9493453B2 family are claimed as CCR4 antagonists [1][2]. Without compound-specific quantitative selectivity data for CAS 2548991-48-4, procurement decisions cannot rely on class-level assumptions. The absence of publicly available binding or functional assay data means that substituting a close analog—even one with a similar pyrimidine-piperazine-pyrazine scaffold—carries unquantifiable risk of altered target engagement, off-target activity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for CAS 2548991-48-4: What Can and Cannot Be Verified


Molecular Identity and Predicted Physicochemical Differentiation vs. Common Pyrimidine-Piperazine Analogs

The compound possesses a molecular weight of 299.37 g/mol, topological polar surface area (TPSA) of 61.3 Ų, XLogP3 of 1.3, zero hydrogen bond donors, and seven hydrogen bond acceptors [1]. In comparison, the closest structural analog N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (isomeric methylpyrazine attachment at the 6-position rather than the 3-position) is predicted to have identical bulk physicochemical descriptors but may differ in electronic distribution and steric presentation around the pyrazine nitrogen lone pairs. This difference is not quantifiable without experimental data.

physicochemical properties drug-likeness procurement specification

Patent Landscape Context: Class-Level Differentiation Between 5-HT Modulators and CCR4 Antagonists

The patent family WO2019062662A1 (Sunshine Lake Pharma) claims substituted pyrimidine piperazine compounds as 5-hydroxytryptamine reuptake inhibitors and/or 5-HT1A receptor agonists for CNS disorders [1]. In contrast, the patent family US9493453B2 (Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences) claims structurally related piperazinyl pyrimidine derivatives as CCR4 antagonists for inflammatory and allergic diseases [2]. CAS 2548991-48-4 falls structurally within the general Markush scope of WO2019062662A1 but is not exemplified in the patent. Its specific pharmacological profile—whether 5-HT modulation, CCR4 antagonism, or an alternative target—remains unverified in the public domain.

GPCR modulation 5-HT1A receptor CCR4 antagonism intellectual property

Computed ADME-Liability Profile vs. Drug-Likeness Benchmarks

Based on computed properties, CAS 2548991-48-4 satisfies all four Lipinski Rule of Five criteria (MW ≤ 500; XLogP3 ≤ 5; HBD ≤ 5; HBA ≤ 10), with values of MW 299.37, XLogP3 1.3, HBD 0, and HBA 7 [1]. This places it within favorable oral drug-likeness space. However, without experimental solubility, permeability, metabolic stability, or P-gp efflux data, this computational prediction does not differentiate it from thousands of other rule-of-five-compliant screening compounds.

ADME prediction Lipinski Rule of Five lead-likeness

Structural Comparator Map: Identification of Closest Known Analogs

The closest structurally characterized analogs identified in the public domain are: (i) N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (regioisomeric pyrazine attachment), and (ii) 4-{2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (morpholine replacing dimethylamino at the pyrimidine 4-position) [1]. Neither analog has associated quantitative bioactivity data in the databases searched (PubChem, ChEMBL, BindingDB). This represents a data gap across the entire sub-series.

structure-activity relationship chemical similarity hit-to-lead

Recommended Application Scenarios for CAS 2548991-48-4 in Light of Evidence Limitations


Exploratory Screening in Novel Target-Based Assays Where Structural Novelty Is Prioritized

Given the absence of pre-existing target annotation, CAS 2548991-48-4 is best deployed as part of a diversity screening set in drug discovery programs seeking novel chemotypes. Its pyrimidine-piperazine-pyrazine scaffold is underrepresented in public bioactivity databases, meaning hits from primary screens would represent genuinely new structure-activity relationship (SAR) starting points. The compound's favorable computed drug-likeness (MW 299.37, XLogP3 1.3, zero HBD) supports its suitability for screening without immediate ADME liability concerns [1]. Programs targeting kinases, GPCRs, or CNS receptors may find this compound valuable as part of a broader chemotype exploration strategy, particularly where the goal is to identify scaffolds orthogonal to known inhibitor series claimed in patents WO2019062662A1 and US9493453B2 [2][3].

Medicinal Chemistry SAR Expansion Around the Pyrimidine-4-Amine Piperazine Series

For laboratories already working within the pyrimidine-piperazine chemical space, CAS 2548991-48-4 provides a specific substitution pattern—3-methylpyrazine at the piperazine terminus and N,N-dimethyl at the pyrimidine 4-position—that complements existing analogs. Systematic procurement of this compound alongside regioisomeric variants (e.g., 6-methylpyrazine or 2-methylpyrazine analogs) would enable mapping of the steric and electronic requirements at the pyrazine binding pocket. Such SAR studies are essential for understanding whether the pyrazine nitrogen position (3- vs. 6-substitution) influences target selectivity, as has been observed in related pyrazine-containing kinase and GPCR ligands [1]. However, users must note that no reference data exist to pre-validate any specific target engagement hypothesis.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structure (MW 299.18584370 Da exact mass; InChIKey SCAORJMBXSIWSF-UHFFFAOYSA-N) and the availability of computed properties including predicted density (1.226±0.06 g/cm³), boiling point (520.9±50.0 °C), and pKa (7.80±0.10) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development within programs synthesizing or characterizing pyrimidine-piperazine derivatives [1]. Its zero hydrogen bond donors and seven hydrogen bond acceptors provide a distinctive chromatographic profile that can be used to benchmark method performance. This application is independent of the compound's biological activity and instead leverages its well-characterized chemical identity.

Quote Request

Request a Quote for N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.